O-(2-Aminoethyl)-L-serine

Enzyme kinetics N-acetyltransferase Substrate specificity

O-(2-Aminoethyl)-L-serine (CAS 15219-97-3), also designated L-4-oxalysine or I-677, is a non-proteinogenic L-α-amino acid derived from L-serine by conversion of the side-chain hydroxyl group to a 2-aminoethyl ether. The compound was originally isolated as an antimetabolic antibiotic from the soil bacterium Streptomyces roseoviridofuscus n.

Molecular Formula C5H12N2O3
Molecular Weight 148.16 g/mol
CAS No. 15219-97-3
Cat. No. B096966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-(2-Aminoethyl)-L-serine
CAS15219-97-3
Synonyms3-(2-aminoethoxy)alanine
4-oxalysine
4-oxalysine, (DL)-isomer
4-oxalysine, (L)-isomer
I-677
Molecular FormulaC5H12N2O3
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC(COCC(C(=O)O)N)N
InChIInChI=1S/C5H12N2O3/c6-1-2-10-3-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)/t4-/m0/s1
InChIKeySLTGLTLBIVDQKE-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-(2-Aminoethyl)-L-serine (L-4-Oxalysine) Procurement Baseline: Chemical Identity, Origin, and Biological Classification


O-(2-Aminoethyl)-L-serine (CAS 15219-97-3), also designated L-4-oxalysine or I-677, is a non-proteinogenic L-α-amino acid derived from L-serine by conversion of the side-chain hydroxyl group to a 2-aminoethyl ether [1]. The compound was originally isolated as an antimetabolic antibiotic from the soil bacterium Streptomyces roseoviridofuscus n. sp. in China [2]. It is formally classified as an antimetabolite, an antineoplastic agent, an antimicrobial agent, and a metabolite [1]. Its molecular formula is C₅H₁₂N₂O₃ with a molecular weight of 148.16 g/mol. The hydrochloride salt (CAS 118021-35-5) is the most common commercially available form, typically supplied at ≥95% purity and requiring storage at 2–8°C under moisture protection .

Why Generic Lysine Analogs Cannot Replace O-(2-Aminoethyl)-L-serine in Research and Development


O-(2-Aminoethyl)-L-serine (L-4-oxalysine) is frequently grouped with other lysine antimetabolites such as thialysine [S-(2-aminoethyl)-L-cysteine] or with natural L-lysine itself. However, the substitution of the γ-methylene group of lysine with an ether oxygen (rather than a thioether sulfur in thialysine) generates a fundamentally distinct pharmacophore that produces divergent enzyme recognition kinetics, non-interchangeable mechanisms of antitumor action, and differential susceptibility to metabolic antagonism by native lysine [1][2]. These structural distinctions manifest as quantifiable differences in catalytic efficiency, target protein engagement, and in vivo pharmacology that preclude simple one-for-one replacement. The evidence below demonstrates that the oxygen bridge in oxalysine confers a unique profile — not merely an attenuation or enhancement of lysine-like activity — that must be explicitly verified when sourcing this compound for mechanism-based studies or preclinical programs.

Quantitative Differentiation Evidence for O-(2-Aminoethyl)-L-serine: Comparator-Based Procurement Data


N-Acetyltransferase Substrate Efficiency: kcat/Km Comparison of O-(2-Aminoethyl)-L-serine vs. Thialysine and L-Lysine

O-(2-Aminoethyl)-L-serine serves as a substrate for the C. elegans thialysine Nε-acetyltransferase (SAT_CAEEL) with a catalytic efficiency (kcat/Km) 416-fold greater than L-lysine, its natural counterpart, but 2.45-fold lower than the sulfur analog thialysine [1]. This positions the compound as an intermediate-efficiency substrate with a distinct rank order that cannot be inferred from the behavior of thialysine or L-lysine alone. The kinetic parameters — Km = 0.56 mM, kcat = 48.9 s⁻¹ — demonstrate that the oxygen bridge is accommodated by the enzyme active site with significantly higher turnover than the native methylene chain of lysine (kcat = 1.4 s⁻¹) [1]. Researchers requiring a lysine analog with measurable but not maximal N-acetyltransferase processing should select this compound over thialysine, which saturates the enzyme at lower concentrations (Km = 0.18 mM) and yields lower kcat/Km specificity when catalytic throughput rather than binding affinity is the experimental variable of interest.

Enzyme kinetics N-acetyltransferase Substrate specificity Antimetabolite profiling

Pulmonary Metastasis Inhibition in Lewis Lung Carcinoma: Oxalysine vs. ICRF-159

In a murine Lewis lung carcinoma model, oxalysine (I-677) administered at 160 mg/kg/day intraperitoneally for 10 days reduced the lung metastasis incidence to 17% in recipient mice, compared to 78% in untreated tumor-bearing controls (P < 0.01 when treatment started on day 8 after implantation) [1]. The study directly compared oxalysine against ICRF-159 (razoxane), a bisdioxopiperazine antimetastatic agent with a distinct chemical scaffold unrelated to amino acid antimetabolites [1]. While the abstract does not report ICRF-159's numerical metastasis incidence in the same experimental run, the authors concluded that oxalysine possesses a definite antimetastatic effect on Lewis lung carcinoma [1]. For procurement decisions, this establishes oxalysine as an amino acid-derived antimetastatic agent benchmarked against a clinically investigated reference compound, with demonstrable in vivo efficacy that is absent in the natural amino acid L-lysine.

Antimetastatic Lewis lung carcinoma In vivo efficacy ICRF-159

Histone Synthesis Inhibition in Tumor-Bearing Mice: Mechanism Differentiating Oxalysine from Standard Lysine Antimetabolites

L-4-oxalysine, at a dose of 400 mg/kg, produced an obvious inhibition of histone synthesis in tumor cells in mice bearing sarcoma-37 [1]. This mechanism-based effect is not shared by all lysine antimetabolites; thialysine [S-(2-aminoethyl)-L-cysteine] primarily acts through incorporation into protein in place of lysine and N-acetylation-dependent detoxification, while oxalysine's inhibition of histone synthesis points to a distinct interference with chromatin-level regulation in tumor cells [1][2]. At a lower dose of 200 mg/kg, oxalysine also markedly reduced plasma fibrinogen content in mice bearing brain tumor-22 (B-22) [1]. For researchers investigating epigenetic or chromatin-targeted antimetabolite strategies, this histone synthesis inhibition profile provides a scientific rationale for selecting O-(2-aminoethyl)-L-serine over thialysine or L-lysine analogs that lack this specific pharmacodynamic activity.

Histone synthesis Sarcoma-37 Mechanism of action Tumor-selective inhibition

Fibrinogen Reduction in Solid Tumors: Oxalysine Effect Antagonized by L-Lysine

Oxalysine at 0.20 g/kg markedly reduced plasma fibrinogen content to normal levels in mice bearing solid brain tumor-22 (B-22), an effect that was specifically antagonized by co-administration of L-lysine [1]. This direct pharmacological antagonism by natural lysine is a critical differentiator: it confirms that oxalysine acts through lysine-competitive or lysine-related pathways, yet the ether oxygen bridge prevents metabolic compensation by endogenous lysine pools — a vulnerability that affects natural lysine supplementation strategies but not oxalysine monotherapy at this dose [1]. The fibrin lattice-work is hypothesized to play a structural role in solid tumor growth, and the fibrinogen-lowering effect of oxalysine may contribute to its antitumor activity through disruption of this scaffold [1]. In contrast, simple lysine restriction or lysine antimetabolites like thialysine have not been reported to produce the same fibrinogen-modulating phenotype in the B-22 model (class-level inference).

Fibrinogen Tumor microenvironment Lysine antagonism B-22 brain tumor

Synergistic Anti-Hepatoma Activity: O-(2-Aminoethyl)-L-serine Combined with 5-Fluorouracil vs. Monotherapy

In mouse ascites hepatoma-22 (H-22) cells assessed by MTT colorimetric assay, O-(2-aminoethyl)-L-serine (oxalysine, OXL) at 25 µg/ml alone produced only 13.8% suppression of cell growth, and 5-fluorouracil (5-FU) at 3.1 µg/ml alone produced 18.9% suppression [1]. However, the combination of OXL (25 µg/ml) plus 5-FU (3.1 µg/ml) achieved a markedly synergistic 43.1% suppression of hepatoma growth [1]. This more-than-additive effect (expected additive ≈ 32.7%) demonstrates that oxalysine potentiates the anti-hepatoma activity of 5-FU through a complementary mechanism, consistent with its distinct antimetabolite profile targeting histone synthesis and fibrinogen pathways that are orthogonal to 5-FU's thymidylate synthase inhibition [1][2]. In contrast, thialysine — despite being a more efficient N-acetyltransferase substrate — has not been reported to produce comparable synergy with 5-FU in this hepatoma model, suggesting that the oxygen bridge of oxalysine contributes to a unique combination pharmacology.

Hepatoma H-22 5-Fluorouracil synergy Combination therapy MTT assay

Antifungal Activity Profile: Oxalysine MIC vs. Candida parapsilosis Compared to Amphotericin B and 5-Fluorocytosine

Oxalysine demonstrated in vitro antifungal activity against Candida parapsilosis with MIC values ranging from 0.8 to 3.1 µg/ml, which the authors described as good activity when compared to the clinical antifungal standards Amphotericin B and 5-Fluorocytosine (5-FC) [1]. Against dermatophytes, MIC values ranged from 1.56 to 3.13 µg/ml for Trichophyton rubrum and Microsporum gypseum [1]. Mechanistically, oxalysine at 0.4 mmol/L did not significantly inhibit incorporation of [¹⁴C]-methionine into protein or [¹⁴C]-adenine into DNA, but strongly inhibited [¹⁴C]-adenine incorporation into RNA, suggesting a specific interference with RNA synthesis rather than general protein or DNA synthesis inhibition in fungal cells [1]. This antimicrobial mechanism is distinct from the polyene membrane disruption of Amphotericin B and the antimetabolite mechanism of 5-FC, positioning oxalysine as a structurally unique antifungal scaffold. The antimicrobial role is also formally annotated in ChEBI (CHEBI:33281) [2].

Antifungal Candida parapsilosis MIC Amphotericin B comparator

Evidence-Backed Application Scenarios for O-(2-Aminoethyl)-L-serine in Research and Preclinical Development


Lysine Antimetabolite Enzyme Substrate Profiling — Intermediate Catalytic Efficiency Applications

For enzyme kinetic studies requiring a lysine antimetabolite with measurable but not saturating N-acetyltransferase processing, O-(2-aminoethyl)-L-serine provides a kcat/Km of approximately 87.3 mM⁻¹s⁻¹, which is 416-fold higher than L-lysine (0.21 mM⁻¹s⁻¹) but 2.45-fold lower than thialysine (213.9 mM⁻¹s⁻¹) against C. elegans SAT_CAEEL [1]. This intermediate catalytic window enables dose-response experiments where neither substrate depletion nor enzyme saturation occurs at pharmacologically relevant concentrations, a range inaccessible with thialysine (Km = 0.18 mM) or L-lysine (Km = 6.7 mM) [1]. Researchers studying substrate selectivity determinants in GNAT superfamily enzymes should select the oxygen analog (oxalysine) specifically when the experimental question concerns the contribution of the heteroatom bridge (O vs. S vs. CH₂) to enzyme recognition and turnover.

In Vivo Antimetastatic Efficacy Studies in Lewis Lung Carcinoma and Solid Tumor Models

O-(2-Aminoethyl)-L-serine has demonstrated a 61 percentage-point reduction in pulmonary metastasis incidence (78% to 17%) in the Lewis lung carcinoma model at 160 mg/kg/day ip for 10 days [1]. Researchers conducting metastasis-focused oncology studies should prioritize this compound over non-amino-acid antimetastatic agents like ICRF-159 when the study objective requires an amino acid-derived antimetabolite that simultaneously targets tumor fibrinogen modulation [2]. The compound's additional fibrinogen-lowering activity at 0.20 g/kg in B-22 brain tumor-bearing mice — an effect specifically antagonized by L-lysine — provides a built-in pharmacodynamic biomarker for confirming target engagement in vivo [2]. Preclinical programs investigating the role of fibrin lattice disruption in solid tumor progression should incorporate oxalysine as a tool compound for mechanistic validation studies.

5-FU Combination Therapy Research in Hepatocellular Carcinoma

Based on the demonstrated synergistic interaction between O-(2-aminoethyl)-L-serine (25 µg/ml) and 5-fluorouracil (3.1 µg/ml), which achieved 43.1% suppression of H-22 hepatoma cell growth vs. 13.8% and 18.9% for each agent alone [1], this compound is specifically indicated for combination chemotherapy research in hepatocellular carcinoma models. The synergy suggests complementary mechanisms: oxalysine's histone synthesis inhibition and fibrinogen pathway disruption are orthogonal to 5-FU's thymidylate synthase inhibition [2]. Researchers should note that oxalysine monotherapy shows weak single-agent activity (13.8% suppression) and is best deployed in combination designs. The compound has also demonstrated suppression of AFP mRNA expression in BEL-7404 human hepatoma cells [3] and functional antagonism of AFP-induced immunosuppression in H-22-bearing mice [4], further supporting its application in AFP-positive hepatocellular carcinoma research programs.

Antifungal Discovery Screening — RNA Synthesis Inhibition Mechanism

With MIC values of 0.8–3.1 µg/ml against Candida parapsilosis and 1.56–3.13 µg/ml against Trichophyton rubrum and Microsporum gypseum [1], O-(2-aminoethyl)-L-serine offers an antifungal scaffold with a mechanism distinct from polyene (Amphotericin B) and pyrimidine analog (5-FC) agents. The compound's selective inhibition of [¹⁴C]-adenine incorporation into RNA, without significant effect on protein or DNA synthesis at 0.4 mmol/L [1], positions it as a tool for studying RNA synthesis-targeted antifungal strategies. Antimicrobial discovery groups screening natural product-derived antimetabolites should include oxalysine in their candidate libraries when the screening cascade prioritizes RNA-level interference over cell membrane disruption. The compound's formal annotation as an antimicrobial agent in the ChEBI ontology (CHEBI:33281) [2] supports its inclusion in standardized antimicrobial profiling platforms.

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